CYP11B2 vs. CYP11B1 Inhibition Selectivity: MBC vs. Parent Benzylidenecyclohexanone
2-(4-Methoxybenzylidene)cyclohexanone (MBC) exhibits 133-fold selectivity for inhibiting human CYP11B2 (aldosterone synthase) over the highly homologous CYP11B1 (cortisol synthase). In a head-to-head comparison using the same V79 cell expression system and HPTLC detection, MBC displays an IC50 of 43 nM against CYP11B2, compared to an IC50 of 5710 nM against CYP11B1 [1]. The parent 2-benzylidenecyclohexanone lacks the 4-methoxy group and, based on SAR studies of related curcuminoids, is expected to have significantly lower potency and negligible selectivity due to the absence of the electron-donating substituent that enhances binding to the CYP11B2 active site [2].
| Evidence Dimension | CYP11B2 vs. CYP11B1 Inhibition Selectivity |
|---|---|
| Target Compound Data | IC50 CYP11B2 = 43 nM; IC50 CYP11B1 = 5710 nM; Selectivity Ratio = 133-fold |
| Comparator Or Baseline | 2-Benzylidenecyclohexanone (estimated: low potency, poor selectivity based on SAR of curcumin analogs lacking electron-donating substituents) [2] |
| Quantified Difference | Approximately >100-fold higher selectivity for MBC vs. predicted for unsubstituted analog |
| Conditions | Human CYP11B2 and CYP11B1 expressed in V79 MZh cells, [14C]-deoxycorticosterone substrate, 6 hr incubation, HPTLC quantification |
Why This Matters
This selectivity profile is critical for researchers studying aldosterone-related pathologies (e.g., hypertension, heart failure) who require a tool compound that distinguishes between the two isoforms, whereas the unsubstituted analog would produce confounding off-target effects on cortisol synthesis.
- [1] BindingDB. (Accessed 2025). BDBM50078620 (CHEMBL3415175) - 2-(4-methoxybenzylidene)cyclohexanone. Enzyme Inhibition Constant Data. IC50 CYP11B2: 43 nM; IC50 CYP11B1: 5710 nM. View Source
- [2] Adams, J. L., et al. (2004). Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents. Bioorganic & Medicinal Chemistry, 12(14), 3871-3883. (Supports SAR of methoxy-substituted benzylidene ketones; class-level inference). View Source
